molecular formula C9H11NO B184242 3-Amino-1-phenylpropan-1-one CAS No. 2677-69-2

3-Amino-1-phenylpropan-1-one

Cat. No.: B184242
CAS No.: 2677-69-2
M. Wt: 149.19 g/mol
InChI Key: HGZXQCCQZLSOPP-UHFFFAOYSA-N
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Description

3-Amino-1-phenylpropan-1-one is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of propiophenone and contains an amino group attached to the third carbon of the propanone chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

3-Amino-1-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

Target of Action

3-Amino-1-phenylpropan-1-one is a compound that primarily targets adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s fight or flight response .

Mode of Action

This compound is an indirect sympathomimetic . It works by inducing the release of norepinephrine, a neurotransmitter that activates adrenergic receptors . This results in a series of physiological changes associated with the body’s response to stress or danger .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver, specifically by the cyp2d6 enzyme . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.

Result of Action

The activation of adrenergic receptors by this compound can lead to a range of physiological effects. These may include increased heart rate, dilation of the pupils, and relaxation of smooth muscle in the airways . The specific effects would depend on the concentration of the compound and the specific adrenergic receptors it interacts with.

Safety and Hazards

3-Amino-1-phenylpropan-1-one can cause severe skin burns and eye damage. It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn while handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-1-phenylpropan-1-one can be synthesized through several methods. One common method involves the reaction of acetophenone with ammonia and formaldehyde in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions typically include temperatures ranging from 60°C to 100°C and pressures up to 1.5 MPa .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-phenylpropan-1-one is unique due to its specific structure, which includes both an amino group and a ketone group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-amino-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZXQCCQZLSOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903138
Record name NoName_3735
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2677-69-2
Record name 1-Propanone, 3-amino-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002677692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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